![molecular formula C17H11F3O3 B14268551 4H-1-Benzopyran-4-one, 7-methoxy-2-[3-(trifluoromethyl)phenyl]- CAS No. 152038-73-8](/img/structure/B14268551.png)
4H-1-Benzopyran-4-one, 7-methoxy-2-[3-(trifluoromethyl)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1-Benzopyran-4-one, 7-methoxy-2-[3-(trifluoromethyl)phenyl]- is a synthetic organic compound belonging to the benzopyran family. This compound is characterized by its unique structure, which includes a benzopyran core with a methoxy group at the 7th position and a trifluoromethylphenyl group at the 2nd position. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 7-methoxy-2-[3-(trifluoromethyl)phenyl]- typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the use of a methoxy-substituted benzaldehyde and a trifluoromethyl-substituted phenylacetic acid. The reaction is catalyzed by a base, such as sodium hydroxide, and proceeds through a series of steps including aldol condensation, cyclization, and dehydration to form the desired benzopyran derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent reaction controls ensures the consistent production of high-quality 4H-1-Benzopyran-4-one, 7-methoxy-2-[3-(trifluoromethyl)phenyl]-.
Chemical Reactions Analysis
Types of Reactions
4H-1-Benzopyran-4-one, 7-methoxy-2-[3-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro derivatives or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve specific substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydrobenzopyrans. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .
Scientific Research Applications
4H-1-Benzopyran-4-one, 7-methoxy-2-[3-(trifluoromethyl)phenyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound in studies of reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Research into its pharmacological properties includes investigations into its potential as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and coatings
Mechanism of Action
The mechanism by which 4H-1-Benzopyran-4-one, 7-methoxy-2-[3-(trifluoromethyl)phenyl]- exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and other proteins. The compound’s structure allows it to fit into specific binding sites, modulating the activity of its targets. Pathways involved in its mechanism of action may include inhibition of enzyme activity, alteration of receptor signaling, and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
4H-1-Benzopyran-4-one, 5-hydroxy-7-methoxy-2-phenyl-: Known for its antioxidant properties.
4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-methoxyphenyl)-: Used in studies of estrogenic activity.
4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-: Investigated for its anti-inflammatory effects .
Uniqueness
4H-1-Benzopyran-4-one, 7-methoxy-2-[3-(trifluoromethyl)phenyl]- stands out due to the presence of the trifluoromethyl group, which imparts unique electronic and steric properties. This makes it particularly interesting for studies on molecular interactions and potential therapeutic applications.
Properties
CAS No. |
152038-73-8 |
|---|---|
Molecular Formula |
C17H11F3O3 |
Molecular Weight |
320.26 g/mol |
IUPAC Name |
7-methoxy-2-[3-(trifluoromethyl)phenyl]chromen-4-one |
InChI |
InChI=1S/C17H11F3O3/c1-22-12-5-6-13-14(21)9-15(23-16(13)8-12)10-3-2-4-11(7-10)17(18,19)20/h2-9H,1H3 |
InChI Key |
PAKSHDZJOAPYFZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


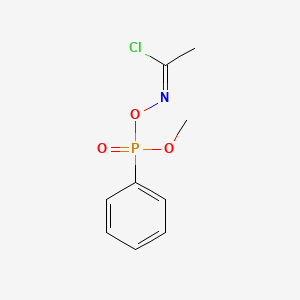



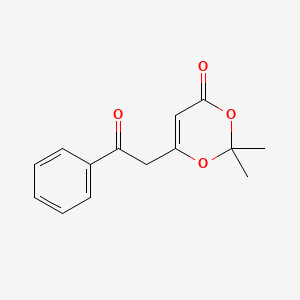
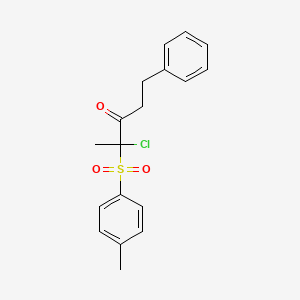
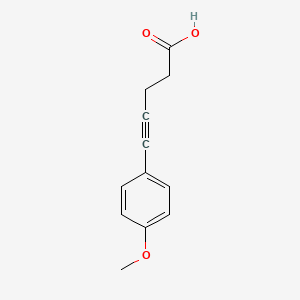
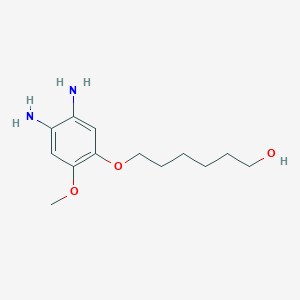
![2-{1-[4-(2-Methylpropyl)phenyl]ethyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B14268533.png)
![1-Methyl-7-chloropyrrolo[1,2-A]pyrazine](/img/structure/B14268535.png)

![Bicyclo[3.1.0]hexa-3,5-dien-2-one](/img/structure/B14268555.png)
![Methyl (acetyloxy)[(1-phenylpropan-2-yl)oxy]acetate](/img/structure/B14268556.png)
![Bis{[4-(3-methylidenepent-4-en-1-yl)phenyl]methyl} propanedioate](/img/structure/B14268558.png)
